molecular formula C14H9Br2IN2O3 B11106261 N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-hydroxy-4-iodobenzohydrazide

N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-hydroxy-4-iodobenzohydrazide

Cat. No.: B11106261
M. Wt: 539.94 g/mol
InChI Key: NJNKLJMKRXKGCN-NGYBGAFCSA-N
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Description

N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLENE]-3-HYDROXY-4-IODOBENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine, iodine, and hydroxyl groups, which contribute to its distinctive reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLENE]-3-HYDROXY-4-IODOBENZOHYDRAZIDE typically involves the condensation reaction between 3,5-dibromo-4-hydroxybenzaldehyde and 3-hydroxy-4-iodobenzohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLENE]-3-HYDROXY-4-IODOBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove halogen atoms or convert carbonyl groups to alcohols.

    Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or dehalogenated compounds.

Scientific Research Applications

N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLENE]-3-HYDROXY-4-IODOBENZOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLENE]-3-HYDROXY-4-IODOBENZOHYDRAZIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and hydroxyl groups allows the compound to form strong hydrogen bonds and halogen bonds with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLENE]NICOTINOHYDRAZIDE
  • 5-Amino-pyrazoles
  • N,N-Dimethylenamino derivatives

Uniqueness

N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLENE]-3-HYDROXY-4-IODOBENZOHYDRAZIDE stands out due to its specific combination of bromine, iodine, and hydroxyl groups, which confer unique reactivity and properties. This makes it particularly useful in applications requiring precise chemical modifications and interactions.

Properties

Molecular Formula

C14H9Br2IN2O3

Molecular Weight

539.94 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-hydroxy-4-iodobenzamide

InChI

InChI=1S/C14H9Br2IN2O3/c15-9-3-7(4-10(16)13(9)21)6-18-19-14(22)8-1-2-11(17)12(20)5-8/h1-6,20-21H,(H,19,22)/b18-6+

InChI Key

NJNKLJMKRXKGCN-NGYBGAFCSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br)O)I

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br)O)I

Origin of Product

United States

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